3-Bromo-5-(difluoromethoxy)pyridine

Description

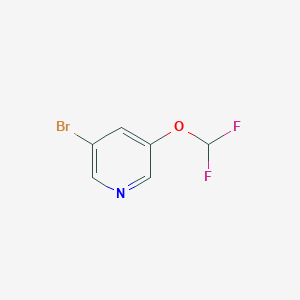

3-Bromo-5-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a difluoromethoxy group at the fifth position on the pyridine ring

Properties

IUPAC Name |

3-bromo-5-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-4-1-5(3-10-2-4)11-6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQKUYBGLPHSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342602-27-1 | |

| Record name | 3-bromo-5-(difluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethoxy)pyridine typically involves the bromination of 5-(difluoromethoxy)pyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: The difluoromethoxy group can undergo addition reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.

Nucleophilic Substitution: Utilizes nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Substituted Pyridines: Products from substitution reactions where the bromine atom is replaced by other functional groups.

Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions, though these are less frequently studied.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-(difluoromethoxy)pyridine has been investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets.

Case Study: Inhibition of Trypanosoma brucei AdoMetDC

A study highlighted the use of pyrimidineamine derivatives, which include compounds structurally related to this compound, as inhibitors of Trypanosoma brucei AdoMetDC. These compounds demonstrated selectivity for the parasite's enzyme over human enzymes, indicating their potential as therapeutic agents for treating human African trypanosomiasis (HAT) . The structure-activity relationship (SAR) studies revealed that modifications to the pyridine ring could enhance potency and selectivity.

Agrochemical Applications

The compound's fluorinated moiety contributes to its efficacy in agrochemical formulations. Fluorinated compounds are known for their enhanced stability and bioactivity.

Case Study: Neonicotinoid Analogs

Research has shown that derivatives of pyridine with difluoromethoxy groups exhibit significant insecticidal activity. For instance, analogs related to this compound have been compared to established neonicotinoids, demonstrating superior activity against pests such as the green peach aphid (Myzus persicae). The structural modifications allowed for improved binding affinity to insect nicotinic acetylcholine receptors .

Material Science

In material science, this compound can serve as a building block for synthesizing functional materials due to its unique electronic properties.

Synthesis of Heterocycles

Recent studies have explored the synthesis of novel heterocycles incorporating the difluoromethoxy group. These materials exhibit promising properties for applications in organic electronics and photonics .

Summary of Findings

Mechanism of Action

The mechanism of action of 3-Bromo-5-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2-(difluoromethoxy)pyridine: Similar structure but with the bromine and difluoromethoxy groups at different positions.

5-Bromo-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethoxy group.

Uniqueness

3-Bromo-5-(difluoromethoxy)pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both bromine and difluoromethoxy groups provides a versatile platform for further chemical modifications and applications .

Biological Activity

3-Bromo-5-(difluoromethoxy)pyridine is an organic compound with significant potential in biological applications, particularly in medicinal chemistry and agrochemical development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO. It features a bromine atom at the 3-position and a difluoromethoxy group at the 5-position of the pyridine ring, which influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit antimicrobial properties. For example, compounds with similar structures have shown effectiveness against bacterial infections, suggesting potential uses in treating infections caused by resistant strains .

- Agrochemical Applications : The compound has been evaluated for its efficacy in pest control. Studies have shown that derivatives can significantly reduce pest populations, indicating potential as a novel insecticide .

- Pharmacological Investigations : Investigations into the pharmacological effects of this compound suggest it may influence pathways related to cancer treatment and neurodegenerative diseases. Its structural similarity to known drugs allows for hypotheses regarding its potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study focused on pyridine derivatives found that compounds similar to this compound demonstrated substantial antimicrobial activity against Ralstonia solanacearum, a pathogen responsible for bacterial wilt in tomatoes. The analogs significantly reduced infection rates and pathogen quantities .

Case Study 2: Insecticidal Properties

Another investigation assessed the insecticidal properties of fluorinated pyridines, including this compound. Results indicated that certain derivatives were more effective than traditional insecticides like Imidacloprid, suggesting a promising alternative for pest management .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-2-(difluoromethoxy)pyridine | Bromine at 4-position | Moderate antimicrobial |

| 5-Bromo-2-(trifluoromethyl)pyridine | Trifluoromethyl instead of difluoromethoxy | Anticancer potential |

| This compound | Unique positioning enhances reactivity | High antimicrobial & insecticidal |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-Bromo-5-(difluoromethoxy)pyridine, and how can reaction conditions be optimized?

Answer: The synthesis of brominated pyridines often involves electrophilic aromatic substitution or halogenation of pre-functionalized pyridine precursors. For example, bromination of 5-(difluoromethoxy)pyridine derivatives using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperatures (40–60°C) has been reported for analogous compounds . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of brominating agents, and isolating intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity can be verified using GC-MS or ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chemical shifts for Br and OCHF₂ groups at δ ~8.5 ppm for aromatic protons and δ ~120 ppm for CF₂ in ¹³C NMR) .

- FT-IR : Identification of C-Br (550–600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) stretches .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks at m/z ≈ 239 (M⁺ for C₆H₃BrF₂NO) with isotopic patterns confirming bromine .

Single-crystal XRD is recommended for absolute structural validation .

Advanced Research Questions

Q. How can computational methods (DFT, TDDFT) predict electronic and nonlinear optical (NLO) properties of this compound?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model electronic properties such as HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β), which correlate with NLO activity . Time-Dependent DFT (TDDFT) simulates UV-Vis spectra by calculating electronic transitions (e.g., π→π* or n→π*). For example, the electron-withdrawing difluoromethoxy group reduces the HOMO-LUMO gap, enhancing charge transfer and NLO response . Validation involves comparing computed spectra with experimental UV-Vis/NLO data .

Q. How should researchers resolve contradictions between experimental and computational data for this compound?

Answer: Discrepancies often arise from solvent effects, crystal packing (in XRD), or approximations in computational models. Mitigation strategies:

- Solvent Correction : Include solvent polarization effects in DFT using the Polarizable Continuum Model (PCM).

- Crystal vs. Gas Phase : Compare XRD bond lengths/angles with gas-phase DFT geometries to assess packing influences .

- Benchmarking : Validate computational methods against experimental data for structurally similar compounds (e.g., 3-Bromo-5-(2,5-difluorophenyl)pyridine) .

Methodological Challenges

Q. What strategies improve the yield of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: Key factors:

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability with electron-deficient pyridines .

- Base Optimization : Use K₂CO₃ or Cs₂CO₃ in biphasic solvents (toluene/H₂O) to deprotonate boronic acids .

- Microwave-Assisted Synthesis : Reduce reaction time (10–30 min at 100–120°C) while maintaining yields >80% .

Monitor side reactions (e.g., debromination) via LC-MS and adjust ligand-to-metal ratios to suppress them .

Biological and Material Applications

Q. How can researchers assess the biological activity of this compound derivatives?

Answer:

- In Vitro Assays : Screen for antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays against cell lines (e.g., HeLa, MCF-7). The bromine atom enhances lipophilicity, potentially improving membrane permeability .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.